molecular formula C8H5BrIN B1380607 2-Bromo-5-iodophenylacetonitrile CAS No. 1261517-16-1

2-Bromo-5-iodophenylacetonitrile

Cat. No.: B1380607
CAS No.: 1261517-16-1
M. Wt: 321.94 g/mol
InChI Key: AQDIWSKWPCISPD-UHFFFAOYSA-N
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Description

2-Bromo-5-iodophenylacetonitrile is an organic compound with the molecular formula C8H5BrIN It is a derivative of acetonitrile, where the acetonitrile group is substituted with a 2-bromo-5-iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-iodophenylacetonitrile typically involves the halogenation of phenylacetonitrile derivatives. One common method includes the bromination and iodination of phenylacetonitrile under controlled conditions. The reaction conditions often involve the use of bromine and iodine reagents in the presence of a suitable catalyst and solvent to achieve the desired substitution on the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques is essential to obtain the compound with the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-iodophenylacetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitrile derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-5-iodophenylacetonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodophenylacetonitrile involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms on the phenyl ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and molecular targets, making the compound of interest in medicinal chemistry and drug design.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-iodobenzyl cyanide
  • 2-Iodophenylacetonitrile
  • 5-Bromo-2-iodophenylacetonitrile

Uniqueness

2-Bromo-5-iodophenylacetonitrile is unique due to the specific positioning of the bromine and iodine atoms on the phenyl ring, which can significantly influence its chemical reactivity and potential applications. Compared to similar compounds, it may offer distinct advantages in certain synthetic and research contexts due to its unique structural features.

Properties

IUPAC Name

2-(2-bromo-5-iodophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrIN/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDIWSKWPCISPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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